(R)-methyl morpholine-2-carboxylate hydrochloride
CAS No.: 1352709-55-7
Cat. No.: VC6832784
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1352709-55-7 |
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Molecular Formula | C6H12ClNO3 |
Molecular Weight | 181.62 |
IUPAC Name | methyl (2R)-morpholine-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-7-2-3-10-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1 |
Standard InChI Key | DYMNXWIUMADROW-NUBCRITNSA-N |
SMILES | COC(=O)C1CNCCO1.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(R)-Methyl morpholine-2-carboxylate hydrochloride is a hydrochloride salt of a morpholine derivative substituted with a methyl ester group at the 2-position. Key structural and physicochemical properties include:
The compound’s stereochemistry at the 2-position is critical for its interactions in biological systems, influencing binding affinity and metabolic stability. The hydrochloride salt enhances aqueous solubility, facilitating its use in solution-phase reactions .
Synthesis and Production
Industrial Production
Industrial production, as reported by Suzhou Sibian Chemical Technology Co., Ltd., achieves batches of up to 100 kg with 99% purity . Key optimizations include:
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Continuous Flow Reactors: Ensuring consistent reaction temperatures and residence times.
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Crystallization Techniques: Recrystallization from nitrile solvents (e.g., acetonitrile) to remove impurities and isolate the hydrochloride salt .
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Quality Control: Rigorous HPLC monitoring to verify enantiomeric excess and chemical purity .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
(R)-Methyl morpholine-2-carboxylate hydrochloride is primarily used as a building block in the synthesis of bioactive molecules. Its morpholine ring, a common pharmacophore, contributes to:
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CNS-Targeting Drugs: Enhanced blood-brain barrier penetration due to the morpholine’s polar yet lipophilic nature.
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Anticancer Agents: Structural modifications at the 2-position enable interactions with kinase domains .
Role in Stereoselective Synthesis
The compound’s chiral center makes it valuable for producing enantiomerically pure pharmaceuticals. For example, it could serve as a precursor in the synthesis of β-blockers or antiviral agents where stereochemistry dictates therapeutic efficacy .
Related Compounds and Derivatives
Several structurally related morpholine derivatives have been reported, including:
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Morpholine-3-carboxylic acid hydrochloride (CAS 1187928-88-6): Differing in carboxylate position, used in gene delivery systems.
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(S)-Methyl morpholine-2-carboxylate hydrochloride (CAS 1417789-45-7): Enantiomer with distinct biological activity profiles.
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